molecular formula C13H11ClFNO3S B14637059 N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide CAS No. 55688-27-2

N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide

Cat. No.: B14637059
CAS No.: 55688-27-2
M. Wt: 315.75 g/mol
InChI Key: JZOAZNFRLWLQJR-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, a fluorine atom, and a chlorophenoxy moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with phenyl isocyanate to form a phenyl carbamate intermediate. This intermediate is then subjected to further reactions, including sulfonation and fluorination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and fluorine functionalities into target molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide is unique due to the presence of both a sulfonamide group and a fluorine atom, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .

Properties

CAS No.

55688-27-2

Molecular Formula

C13H11ClFNO3S

Molecular Weight

315.75 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]-1-fluoromethanesulfonamide

InChI

InChI=1S/C13H11ClFNO3S/c14-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16-20(17,18)9-15/h1-8,16H,9H2

InChI Key

JZOAZNFRLWLQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CF)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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